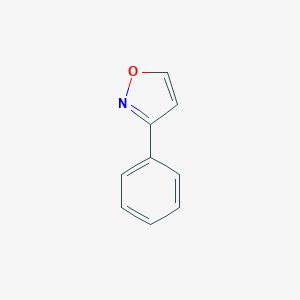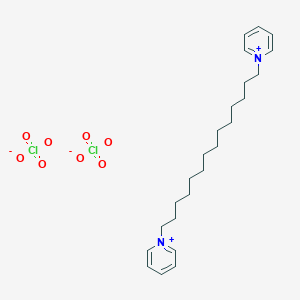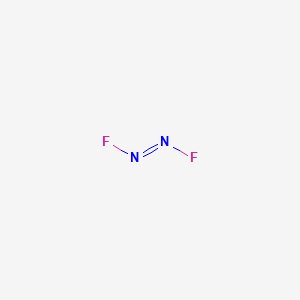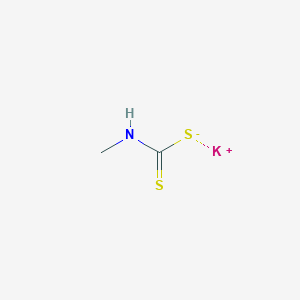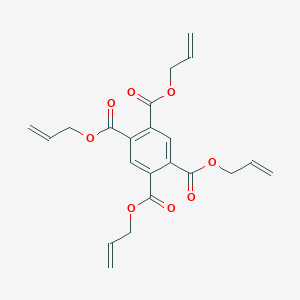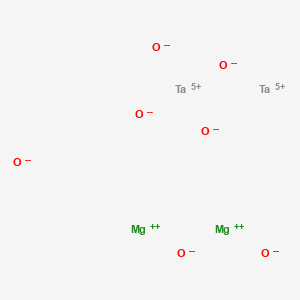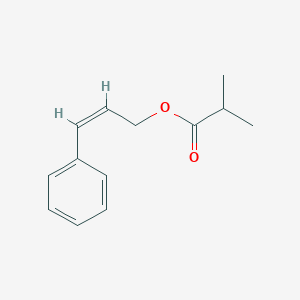
异丁酸肉桂酯
描述
Cinnamyl isobutyrate, also known as Cinnamyl 2-methylpropanoate or 3-Phenyl-2-propen-1-yl isobutyrate, is a compound used in the food and cosmetics industry . It is an aroma component naturally occurring in the essential oil of cinnamon bark . This fragrance ingredient is widely found in fragrances used in shampoos, decorative cosmetics, fine fragrances, toilet soaps, and other toiletries, as well as non-cosmetic products including household cleaners and detergents .
Synthesis Analysis
The synthesis of cinnamyl butyrate, a compound similar to cinnamyl isobutyrate, has been studied . The process involves the esterification of butyric acid and cinnamyl alcohol. The reaction parameters were optimized using response surface methodology. The maximum conversion of 93% was obtained at optimal conditions .Chemical Reactions Analysis
The enzymatic synthesis of cinnamyl butyrate, a compound similar to cinnamyl isobutyrate, involves the esterification of butyric acid and cinnamyl alcohol . The reaction follows the ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol .Physical And Chemical Properties Analysis
Cinnamyl isobutyrate is a colorless to light yellow liquid . It has a sweet, balsamic, fruity odor and sweet taste reminiscent of apple and banana . The compound has a molecular weight of 204.26 g/mol . It has a refractive index of n20/D 1.523-1.528 and a density of 1.008 g/mL at 25 °C .科学研究应用
Fragrance Ingredient
Cinnamyl isobutyrate is widely used as a fragrance ingredient . It is found in fragrances used in shampoos, decorative cosmetics, fine fragrances, toilet soaps, and other toiletries . It is also used in non-cosmetic products including household cleaners and detergents .
Flavoring Agent
Cinnamyl isobutyrate can be used as a flavoring agent . It is an α,β-unsaturated ester that imparts a unique flavor to the products it is used in .
Analytical Reference Standard
Cinnamyl isobutyrate may be used as an analytical reference standard for the quantification of the analyte in various substances . For example, it has been used in the quantification of the analyte in watermelon flavored hookah tobacco .
Essential Oil Component
Cinnamyl isobutyrate naturally occurs in the essential oil of cinnamon bark . It contributes to the characteristic aroma of this essential oil .
Leaf Oil Component
Cinnamyl isobutyrate has been used in the analysis of leaf oil of Heteropyxis dehniae Suess . It is used as a reference standard in gas chromatography coupled to mass spectrometry (GC-MS) for this purpose .
Cosmetics
Due to its pleasant aroma, Cinnamyl isobutyrate is used in cosmetics . It enhances the sensory experience of using these products .
作用机制
Target of Action
Cinnamyl isobutyrate (CIB) is a cinnamon-derived aroma compound It has been studied in the context of adipogenesis, where it interacts with pre-adipocytes .
Mode of Action
CIB’s interaction with its targets results in a reduction of lipid accumulation. In a study conducted on 3T3-L1 pre-adipocytes, CIB reduced triglyceride (TG) and phospholipid (PL) accumulation by 21.4% and 20.7%, respectively . This suggests that CIB may interact with these cells to modulate lipid metabolism.
Biochemical Pathways
The study on 3T3-L1 pre-adipocytes also showed that the CIB-mediated inhibition of lipid accumulation was accompanied by downregulation of essential adipogenic transcription factors PPAR, C/EBPα, and C/EBPβ . These transcription factors play crucial roles in adipogenic signaling cascades, suggesting that CIB may modulate these pathways.
Pharmacokinetics
One study has shown that cib can reduce fatty acid uptake in differentiated caco-2 cells . This suggests that CIB may influence the absorption of fatty acids, which could impact its bioavailability.
Result of Action
The primary molecular effect of CIB is a reduction in lipid accumulation in pre-adipocytes . This is accompanied by a downregulation of key adipogenic transcription factors . These changes at the molecular and cellular level suggest that CIB may have potential anti-obesity effects.
Action Environment
CIB is a naturally occurring compound in the essential oil of cinnamon bark . It is widely used in fragrances for various products, including shampoos, cosmetics, soaps, household cleaners, and detergents . The efficacy and stability of CIB in these different environments are likely influenced by factors such as pH, temperature, and the presence of other compounds.
属性
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQSZIWHVEARN-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, sweet, balsamic fruity odour | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.005-1.014 | |
| Record name | Cinnamyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/184/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Cinnamyl isobutyrate | |
CAS RN |
103-59-3, 110682-09-2 | |
| Record name | Cinnamyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110682092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cinnamyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C286CMK03D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cinnamyl isobutyrate affect energy intake and glucose levels?
A1: Research suggests cinnamyl isobutyrate (CIB) may contribute to reduced energy intake and improved blood glucose regulation. In a study involving healthy volunteers, administering 0.45 mg of CIB with a glucose solution led to a decrease in energy intake from a subsequent breakfast and a significant reduction in postprandial blood glucose levels compared to a control group []. While the exact mechanisms remain under investigation, these findings highlight CIB's potential role in metabolic health.
Q2: How does cinnamyl isobutyrate compare to other cinnamon compounds in affecting intestinal fatty acid uptake?
A3: Cinnamyl isobutyrate, alongside other cinnamon compounds like cinnamaldehyde (CAL), cinnamyl alcohol (CALC), and cinnamic acid (CAC), has been studied for its potential impact on intestinal fatty acid uptake. Research using differentiated Caco-2 cells showed varying levels of efficacy among these compounds. CAL demonstrated the most potent effect, significantly decreasing fatty acid uptake. While CALC and CAC also showed some inhibitory effects, CIB was not found to significantly impact fatty acid uptake in this model []. These findings suggest that specific structural features within this group of compounds are crucial for modulating intestinal fatty acid uptake.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




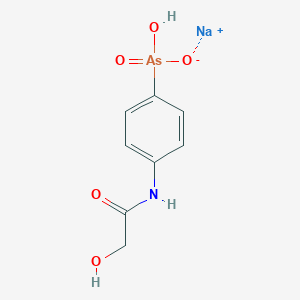

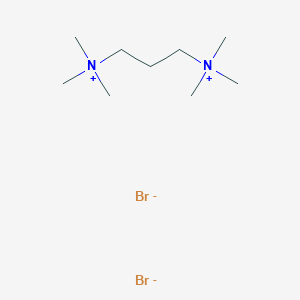
![1,5-Naphthalenedisulfonic acid, 3-[[2-(acetylamino)-4-aminophenyl]azo]-](/img/structure/B85701.png)

